2,2-Dimethylglutaric acid

Catalog No.
S578970
CAS No.
681-57-2
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethylglutaric acid

CAS Number

681-57-2

Product Name

2,2-Dimethylglutaric acid

IUPAC Name

2,2-dimethylpentanedioic acid

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-7(2,6(10)11)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

BTUDGPVTCYNYLK-UHFFFAOYSA-N

SMILES

CC(C)(CCC(=O)O)C(=O)O

Canonical SMILES

CC(C)(CCC(=O)O)C(=O)O

The exact mass of the compound 2,2-Dimethylglutaric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61979. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Dimethylglutaric acid is a branched-chain aliphatic dicarboxylic acid characterized by a gem-dimethyl substitution at the alpha carbon (C-2) of the pentanedioic acid backbone[1]. This specific structural modification significantly alters its physicochemical profile compared to unsubstituted glutaric acid, notably lowering its melting point to 82–86 °C and increasing its overall hydrophobicity [2]. In industrial and laboratory procurement, this compound is primarily sourced as a sterically hindered building block for the synthesis of specialized cyclic anhydrides, imides, and complex active pharmaceutical ingredients (APIs) . Its unique steric bulk and the resulting differential reactivity between its two carboxylate groups make it a critical precursor when standard linear dicarboxylic acids fail to provide the necessary conformational rigidity or chemoselectivity in advanced synthetic workflows[1].

Substituting 2,2-dimethylglutaric acid with baseline glutaric acid or the isomeric 3,3-dimethylglutaric acid routinely leads to process failures in advanced synthesis and formulation[1]. The gem-dimethyl group at the C-2 position introduces profound steric hindrance and electronic asymmetry between the two carboxyl groups, a feature entirely absent in symmetrical analogs [2]. In photoredox-catalyzed decarboxylation, this asymmetry allows for complete chemoselectivity at the tertiary carboxylate, whereas generic glutaric acid yields unmanageable mixtures of mono- and di-decarboxylated products unless costly orthogonal protecting groups are used [3]. Furthermore, in coordination chemistry and polymer synthesis, the extreme steric bulk of the 2,2-dimethyl motif drastically suppresses unwanted backbone reactivity—reducing catalytic turnover in certain zinc-mediated polymerizations by over 3000-fold compared to unsubstituted glutaric acid—making it uniquely suited for applications requiring rigid, non-reactive structural spacers[4].

Chemoselective Mono-Decarboxylation in Photoredox Catalysis

In decarboxylative Giese reactions utilizing iodanyl radical catalysis, 2,2-dimethylglutaric acid demonstrates perfect chemoselectivity for the tertiary carboxylate site over the primary acid site [1]. The reaction affords the mono-decarboxylated product in 80% yield without the need for any protecting-group manipulation [1]. This selectivity arises from the differential nucleophilicity of the two carboxylate groups toward the iodanyl radical cation. In contrast, symmetrical or unsubstituted baseline diacids lack this electronic differentiation, necessitating multi-step orthogonal protection strategies to prevent double decarboxylation or statistical product mixtures[1].

Evidence DimensionYield of chemoselective mono-decarboxylated product (without protecting groups)
Target Compound Data80% yield (exclusive tertiary carboxylate activation)
Comparator Or BaselineUnsubstituted glutaric acid (requires orthogonal protection to avoid mixed/double decarboxylation)
Quantified DifferenceElimination of protection/deprotection steps while maintaining an 80% targeted yield
ConditionsIodanyl radical catalysis, HFIP solvent, continuous irradiation, 24 h

Allows buyers to bypass costly and time-consuming protection/deprotection steps when synthesizing complex asymmetric pharmaceutical intermediates.

Thermal Processing and Crystal Packing Efficiency

The introduction of the gem-dimethyl group at the C-2 position significantly disrupts the crystal packing efficiency of the dicarboxylic acid backbone[1]. This structural modification results in a melting point depression, lowering the melting point to 82–86 °C for 2,2-dimethylglutaric acid, compared to 97–98 °C for the unsubstituted glutaric acid baseline [1]. This reduction in the thermal energy required for phase transition directly impacts melt-processing and solubility kinetics, making the substituted compound easier to handle and dissolve in organic solvents during the formulation of polyesters and cyclic anhydrides .

Evidence DimensionMelting point (thermal transition threshold)
Target Compound Data82–86 °C
Comparator Or BaselineGlutaric acid (97–98 °C)
Quantified Difference~12–15 °C reduction in melting point
ConditionsStandard atmospheric pressure, bulk material phase transition

Lowers the thermal energy requirements for melt-processing and improves dissolution rates in industrial formulation workflows.

Steric Suppression of Backbone Reactivity in Coordination Polymers

The extreme steric bulk provided by the alpha-gem-dimethyl group makes 2,2-dimethylglutaric acid an exceptionally rigid and unreactive spacer in specific coordination environments [1]. When evaluated as a zinc-dicarboxylate catalyst precursor for the heterogeneous copolymerization of CO2 and epoxides, the ZnO/2,2-dimethylglutaric acid system exhibited a near-zero turnover number (TON) of 0.02[1]. Under identical conditions, the baseline ZnO/glutaric acid system achieved a TON of 64.5[1]. This >3000-fold reduction in catalytic activity highlights the compound's profound steric inhibition, which prevents unwanted backbone coordination and reactivity.

Evidence DimensionCatalytic Turnover Number (TON) in Zn-mediated CO2/epoxide copolymerization
Target Compound DataTON = 0.02
Comparator Or BaselineGlutaric acid (TON = 64.5)
Quantified Difference>3000-fold reduction in unwanted backbone catalytic turnover
ConditionsZnO/dicarboxylic acid catalyst system, epoxide/CO2 copolymerization

Provides a highly sterically hindered, non-reactive structural motif ideal for terminating polymer chains or designing stable metal-organic frameworks where backbone inertness is required.

Precursor Suitability for Sterically Hindered Cyclic Anhydrides

2,2-Dimethylglutaric acid is a highly efficient precursor for the synthesis of sterically hindered cyclic anhydrides, driven by the Thorpe-Ingold (gem-dimethyl) effect . The presence of the bulky methyl groups at the C-2 position compresses the internal bond angles of the carbon backbone, significantly reducing the activation energy required for ring closure compared to linear diacids [1]. When reacted with condensing agents like EDCI, it readily forms 2,2-dimethylglutaric anhydride, a critical intermediate for synthesizing high-molecular-weight aliphatic polyesters without the need for heavy-metal catalysts .

Evidence DimensionPropensity for cyclic anhydride formation
Target Compound DataHigh cyclization efficiency driven by gem-dimethyl angle compression
Comparator Or BaselineGlutaric acid (higher activation energy barrier for cyclization)
Quantified DifferenceThermodynamically favored ring closure due to the Thorpe-Ingold effect
ConditionsEsterification/condensation reactions using EDCI or under reduced pressure

Ensures rapid and high-yielding conversion into cyclic anhydrides, which are essential monomers for biodegradable biomedical polyesters.

Synthesis of Asymmetric Pharmaceutical Intermediates via Chemoselective Decarboxylation

Leveraging its differentiated carboxylate reactivity, 2,2-dimethylglutaric acid is the optimal precursor for photoredox-catalyzed Giese reactions [1]. Buyers synthesizing complex APIs can utilize this compound to achieve exclusive tertiary carboxylate activation, bypassing the multi-step protection and deprotection sequences that would be mandatory if using symmetrical glutaric acid derivatives[1].

Production of Catalyst-Free Biodegradable Aliphatic Polyesters

Driven by the Thorpe-Ingold effect, 2,2-dimethylglutaric acid efficiently converts into its corresponding cyclic anhydride . This makes it a highly sought-after monomer for the self-catalytic polymerization of high-molecular-weight aliphatic polyesters. These polyesters are critical for biomedical applications where the complete absence of heavy-metal catalysts is a strict regulatory requirement.

Design of Sterically Protected Metal-Organic Frameworks (MOFs) and Coordination Complexes

In materials science, the extreme steric bulk of the alpha-gem-dimethyl group is utilized to enforce conformational rigidity and suppress unwanted catalytic activity along the ligand backbone [2]. It is the ideal dicarboxylic acid spacer for constructing stable coordination polymers or MOFs where the structural integrity must be maintained without the ligand participating in secondary side-reactions [2].

XLogP3

0.7

LogP

0.67 (LogP)

Melting Point

84.0 °C

UNII

S46AMQ2G6C

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 16 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 16 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

681-57-2

Wikipedia

2,2-dimethylglutaric acid

Dates

Last modified: 08-15-2023

Explore Compound Types